molecular formula C12H15NO4 B5773777 ethyl 2-[(methoxyacetyl)amino]benzoate

ethyl 2-[(methoxyacetyl)amino]benzoate

Cat. No. B5773777
M. Wt: 237.25 g/mol
InChI Key: HSMMEMZHOUCNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(methoxyacetyl)amino]benzoate is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. This compound is also known as ethyl 2-(acetyloxy)-3-(methoxycarbonyl)benzoate or ethyl 2-(acetyloxy)-3-(methoxyformamido)benzoate.

Mechanism of Action

The mechanism of action of ethyl 2-[(methoxyacetyl)amino]benzoate is not fully understood. However, it is believed to inhibit the growth of microorganisms by disrupting their cell membranes. It is also believed to inhibit the proliferation of cancer cells by inducing apoptosis. The anti-inflammatory activity of this compound is attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Ethyl 2-[(methoxyacetyl)amino]benzoate has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and cancer cells. It has also been shown to reduce inflammation in animal models. This compound is metabolized in the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-[(methoxyacetyl)amino]benzoate in lab experiments are that it is readily available, easy to synthesize, and exhibits a wide range of biological activities. The limitations of using this compound are that it is toxic to some cell lines and may exhibit nonspecific effects.

Future Directions

There are several future directions for the research on ethyl 2-[(methoxyacetyl)amino]benzoate. One direction is to investigate its potential as a therapeutic agent for the treatment of bacterial infections, fungal infections, and cancer. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, this compound can be used as a starting material for the synthesis of novel biologically active compounds.

Synthesis Methods

Ethyl 2-[(methoxyacetyl)amino]benzoate can be synthesized by reacting 2-aminobenzoic acid with ethyl 2-bromo-3-(methoxyformamido)benzoate. The reaction is carried out in the presence of a base and a solvent. The product is then purified by recrystallization. This synthesis method has been reported in several scientific papers and is considered reliable.

Scientific Research Applications

Ethyl 2-[(methoxyacetyl)amino]benzoate is used in scientific research as a reagent for the synthesis of other compounds. It is also used as a starting material for the synthesis of biologically active compounds. This compound has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It is also used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

ethyl 2-[(2-methoxyacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-17-12(15)9-6-4-5-7-10(9)13-11(14)8-16-2/h4-7H,3,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMMEMZHOUCNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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